Elucidation of the Molecular Structure: A Technical Guide to Methyl 4-amino-1-benzylpiperidine-4-carboxylate
Elucidation of the Molecular Structure: A Technical Guide to Methyl 4-amino-1-benzylpiperidine-4-carboxylate
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of methyl 4-amino-1-benzylpiperidine-4-carboxylate. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide presents a proposed synthetic route and predicted spectroscopic data based on established chemical principles and analysis of structurally related compounds. This document serves as a robust resource for the synthesis and characterization of this and similar 4-aminopiperidine derivatives.
Molecular Identity
Methyl 4-amino-1-benzylpiperidine-4-carboxylate is a piperidine derivative featuring a benzyl group at the 1-position, and both an amino group and a methyl carboxylate group at the 4-position.
| Property | Value |
| Molecular Formula | C₁₄H₂₀N₂O₂ |
| Molecular Weight | 248.32 g/mol |
| CAS Number | 180433-79-6 (predicted) |
Below is a diagram of the molecular structure of methyl 4-amino-1-benzylpiperidine-4-carboxylate.
Caption: Molecular Structure of the target compound.
Proposed Synthesis
A viable and common method for the synthesis of methyl 4-amino-1-benzylpiperidine-4-carboxylate is the Fischer esterification of its corresponding carboxylic acid precursor, 4-amino-1-benzylpiperidine-4-carboxylic acid. This reaction involves treating the carboxylic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed synthesis workflow.
Experimental Protocol: Fischer Esterification
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-amino-1-benzylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes).
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Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq).
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Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
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Neutralization: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure methyl 4-amino-1-benzylpiperidine-4-carboxylate.
Predicted Spectroscopic Data for Structural Elucidation
The following tables summarize the predicted spectroscopic data for methyl 4-amino-1-benzylpiperidine-4-carboxylate. These predictions are based on the analysis of its functional groups and comparison with data from structurally similar compounds.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.35 - 7.25 | m | 5H | Ar-H (benzyl) |
| ~ 3.65 | s | 3H | -COOCH ₃ |
| ~ 3.50 | s | 2H | -CH ₂-Ph |
| ~ 2.80 - 2.70 | m | 2H | Piperidine H -2e, H -6e |
| ~ 2.40 - 2.30 | m | 2H | Piperidine H -2a, H -6a |
| ~ 2.00 - 1.90 | m | 2H | Piperidine H -3e, H -5e |
| ~ 1.70 - 1.60 | m | 2H | Piperidine H -3a, H -5a |
| ~ 1.50 | br s | 2H | -NH ₂ |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~ 176.0 | C =O (ester) |
| ~ 138.0 | Ar-C (quaternary, benzyl) |
| ~ 129.0 | Ar-C H (benzyl) |
| ~ 128.5 | Ar-C H (benzyl) |
| ~ 127.0 | Ar-C H (benzyl) |
| ~ 63.0 | -C H₂-Ph |
| ~ 55.0 | C -4 (quaternary, piperidine) |
| ~ 52.0 | -COOC H₃ |
| ~ 50.0 | C -2, C -6 (piperidine) |
| ~ 35.0 | C -3, C -5 (piperidine) |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3250 | Medium, sharp (doublet) | N-H stretch (primary amine) |
| 3080 - 3030 | Medium | C-H stretch (aromatic) |
| 2950 - 2850 | Medium to strong | C-H stretch (aliphatic) |
| 1735 - 1725 | Strong, sharp | C=O stretch (ester) |
| 1600, 1495, 1450 | Medium to weak | C=C stretch (aromatic ring) |
| 1250 - 1150 | Strong | C-O stretch (ester) |
| 740, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| m/z | Interpretation |
| 248 | [M]⁺ (Molecular Ion) |
| 189 | [M - COOCH₃]⁺ |
| 157 | [M - CH₂Ph]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
The following diagram illustrates the predicted fragmentation pathway in mass spectrometry.
